molecular formula C4H8Cl2 B1596176 1,3-Dichloro-2-methylpropane CAS No. 616-19-3

1,3-Dichloro-2-methylpropane

Cat. No.: B1596176
CAS No.: 616-19-3
M. Wt: 127.01 g/mol
InChI Key: VENSUTAUIFXSRD-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methylpropane: is an organic compound with the molecular formula C4H8Cl2 1,3-Dichloroisobutane . This compound is a halogenated hydrocarbon, characterized by the presence of two chlorine atoms and a methyl group attached to a propane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methylpropane can be synthesized through the radical halogenation of 2-methylpropane (isobutane) using chlorine gas in the presence of ultraviolet light. The reaction involves three steps: initiation, propagation, and termination .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of isobutane under controlled conditions to ensure the selective formation of the desired dichlorinated product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-methylpropane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-methylpropane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved are primarily related to the reactivity of the carbon-chlorine bonds .

Comparison with Similar Compounds

Uniqueness: 1,3-Dichloro-2-methylpropane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Its structure allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,3-dichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENSUTAUIFXSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210596
Record name Propane, 1,3-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-19-3
Record name 1,3-Dichloro-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,3-dichloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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